1-(5-Ethyl-2-methoxyphenyl)sulfonyl-2-methylbenzimidazole

Lipophilicity Drug-likeness Permeability

1-(5-Ethyl-2-methoxyphenyl)sulfonyl-2-methylbenzimidazole (CAS 873671-96-6, molecular formula C₁₇H₁₈N₂O₃S, molecular weight 330.4 g·mol⁻¹) is a synthetic small-molecule benzimidazole derivative bearing a 2-methyl substituent on the benzimidazole core and a 5-ethyl-2-methoxybenzenesulfonyl group at the N1 position. The compound belongs to a well-precedented class of 1-sulfonyl-2-methylbenzimidazoles that have been characterized as inhibitors of aldehyde dehydrogenase (ALDH) enzymes, with the closely related 4-fluorophenyl analog CB7 (IC₅₀ = 0.2 μM against ALDH3A1) serving as the best-characterized pharmacological reference point.

Molecular Formula C17H18N2O3S
Molecular Weight 330.4g/mol
CAS No. 873671-96-6
Cat. No. B345209
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-Ethyl-2-methoxyphenyl)sulfonyl-2-methylbenzimidazole
CAS873671-96-6
Molecular FormulaC17H18N2O3S
Molecular Weight330.4g/mol
Structural Identifiers
SMILESCCC1=CC(=C(C=C1)OC)S(=O)(=O)N2C(=NC3=CC=CC=C32)C
InChIInChI=1S/C17H18N2O3S/c1-4-13-9-10-16(22-3)17(11-13)23(20,21)19-12(2)18-14-7-5-6-8-15(14)19/h5-11H,4H2,1-3H3
InChIKeyUKQVTCGBPBKUDY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(5-Ethyl-2-methoxyphenyl)sulfonyl-2-methylbenzimidazole (CAS 873671-96-6): Procurement-Relevant Structural and Biological Baseline


1-(5-Ethyl-2-methoxyphenyl)sulfonyl-2-methylbenzimidazole (CAS 873671-96-6, molecular formula C₁₇H₁₈N₂O₃S, molecular weight 330.4 g·mol⁻¹) is a synthetic small-molecule benzimidazole derivative bearing a 2-methyl substituent on the benzimidazole core and a 5-ethyl-2-methoxybenzenesulfonyl group at the N1 position. The compound belongs to a well-precedented class of 1-sulfonyl-2-methylbenzimidazoles that have been characterized as inhibitors of aldehyde dehydrogenase (ALDH) enzymes, with the closely related 4-fluorophenyl analog CB7 (IC₅₀ = 0.2 μM against ALDH3A1) serving as the best-characterized pharmacological reference point [1]. At the time of this analysis, no primary research articles, patents, or authoritative database entries containing quantitative biological-activity data for CAS 873671-96-6 itself were identified in the public domain; all differentiation claims below are therefore constructed from comparative structural analysis, physicochemical property calculations, and class-level structure–activity relationship (SAR) inferences drawn from the published 1-sulfonyl-2-methylbenzimidazole chemotype.

Why Generic Substitution of 1-(5-Ethyl-2-methoxyphenyl)sulfonyl-2-methylbenzimidazole Fails Without Quantitative Comparator Evidence


The 1-sulfonyl-2-methylbenzimidazole scaffold is exquisitely sensitive to the nature and position of substituents on the phenylsulfonyl ring. In the published CB7 SAR campaign, replacement of the 4-fluoro group with other substituents (e.g., 4-methyl, 4-chloro, 4-methoxy, or hydrogen) produced pronounced shifts in ALDH inhibitory potency and isoform selectivity, with some analogs losing >10-fold activity or gaining off-target inhibition of ALDH1A1 and ALDH2 [1]. CAS 873671-96-6 introduces a unique 5-ethyl-2-methoxy substitution pattern that differs from any analog with disclosed biological data; its 5-ethyl group adds steric bulk and lipophilicity relative to the 4-fluoro or 4-methyl comparators, while the 2-methoxy group alters the electron density of the phenyl ring in a manner distinct from halogen substitution. These structural modifications are expected to modulate both the pharmacodynamic interaction with ALDH active sites and the pharmacokinetic properties (logP, metabolic stability) of the molecule, making direct functional interchange with any better-characterized analog scientifically unjustified without confirmatory experimental data.

Product-Specific Quantitative Differentiation Evidence for 1-(5-Ethyl-2-methoxyphenyl)sulfonyl-2-methylbenzimidazole (CAS 873671-96-6)


Enhanced Calculated Lipophilicity (cLogP) Versus 4-Fluoro and Unsubstituted Phenyl Analogs

The 5-ethyl substituent on the phenylsulfonyl ring of CAS 873671-96-6 increases the predicted octanol–water partition coefficient (cLogP) relative to the 4-fluorophenyl comparator CB7. Using the fragment-based CLOGP method, the ethyl group contributes approximately +0.94 log units compared to the fluorine atom (−0.03 π-value for aromatic fluorine versus +0.91 π-value for aromatic ethyl), yielding an estimated cLogP of ~3.5 for the target compound versus ~2.6 for CB7 [1]. This represents an approximately 8-fold increase in predicted lipophilicity. The unsubstituted phenyl analog (predicted cLogP ~2.4) shows an even larger difference, approximately 12-fold lower predicted lipophilicity [1].

Lipophilicity Drug-likeness Permeability

Increased Steric Bulk at the Phenylsulfonyl Ring Versus 4-Substituted Analogs

The 5-ethyl-2-methoxy substitution pattern of CAS 873671-96-6 introduces a sterically demanding ethyl group ortho to the methoxy substituent on the phenyl ring. The Taft steric parameter (Es) for the ethyl group (−1.31) indicates substantially greater steric demand than the fluorine atom (−0.55) present in CB7, and also exceeds the methyl group (−1.24) characteristic of the 4-methylphenyl analog [1]. In the CB7–ALDH3A1 co-crystal structure (PDB 4L2O), the 4-fluorophenyl ring occupies a hydrophobic pocket adjacent to the aldehyde substrate-binding cavity; the ortho-ethyl substitution pattern of CAS 873671-96-6 projects additional steric bulk in the direction of residues lining this pocket, which is predicted to alter the binding pose and may shift isoform selectivity relative to 4-substituted analogs [2].

Steric effects Binding pocket complementarity Isoform selectivity

Differential Hydrogen-Bond Acceptor Capacity Relative to 4-Fluoro and 4-Methyl Analogs

The 2-methoxy group on the phenylsulfonyl ring of CAS 873671-96-6 introduces a hydrogen-bond acceptor (HBA) site which is absent in the 4-fluorophenyl (CB7) and 4-methylphenyl analogs. The methoxy oxygen carries two lone pairs capable of acting as a hydrogen-bond acceptor, whereas the fluorine substituent in CB7 is a weak HBA and the methyl group is a non-HBA [1]. In the ALDH3A1 crystal structure (PDB 4L2O), the region corresponding to the 2-position of the phenyl ring is oriented toward solvent, where a hydrogen-bond acceptor could interact with ordered water molecules or protein backbone amides, potentially stabilizing the enzyme–inhibitor complex via a mechanism unavailable to the 4-substituted comparators [2].

Hydrogen bonding Molecular recognition Binding affinity

Potentially Favorable Metabolic Profile: Blocked Para-Position Versus 4-Alkoxy Analogs

In contrast to 4-alkoxy-substituted analogs where the para-methoxy or para-ethoxy group is a known site for cytochrome P450-mediated O-dealkylation, CAS 873671-96-6 carries the alkoxy substituent at the 2-position (ortho to the sulfonyl linkage). This positional isomerism places the methoxy group in a sterically shielded environment between the sulfonyl group and the 5-ethyl substituent. Literature on alkoxy-substituted benzenesulfonamides indicates that ortho-alkoxy groups exhibit reduced O-dealkylation rates compared to para-alkoxy isomers (approximately 3- to 10-fold slower intrinsic clearance in human liver microsomes) [1]. This structural feature is absent from comparator analogs such as 1-[(4-methoxyphenyl)sulfonyl]-2-methylbenzimidazole, where the exposed para-methoxy group is more susceptible to metabolic cleavage.

Metabolic stability CYP metabolism Half-life

Best-Fit Research and Industrial Application Scenarios for 1-(5-Ethyl-2-methoxyphenyl)sulfonyl-2-methylbenzimidazole (CAS 873671-96-6)


ALDH Isoform-Selectivity Profiling Panels

The unique 5-ethyl-2-methoxy substitution pattern, generating a sterically and electronically differentiated phenylsulfonyl group compared to the well-characterized 4-fluorophenyl analog CB7 [1], makes this compound a strong candidate for inclusion in ALDH isoform-selectivity profiling panels. Its predicted differential lipophilicity (cLogP ≈ 3.5 vs. ~2.6 for CB7) and altered hydrogen-bond capacity suggest it may exhibit a distinct selectivity fingerprint across ALDH1A1, ALDH2, ALDH3A1, and other family members, allowing researchers to probe structure–selectivity relationships within the 1-sulfonyl-2-methylbenzimidazole chemotype.

Cellular Target Engagement Studies Requiring Enhanced Membrane Permeability

The approximately 8-fold higher predicted lipophilicity of this compound relative to CB7 [1] may translate into superior passive membrane permeability and intracellular accumulation. This makes it a rational choice for cell-based ALDH inhibition assays in which the 4-fluoro analog shows limited cellular potency due to poor membrane penetration, provided that confirmatory permeability data (PAMPA or Caco-2) are generated to validate this prediction.

Metabolic Stability Comparison Studies Within Benzimidazole Sulfonamide Series

The ortho-methoxy substitution creates a sterically hindered environment that is predicted to reduce CYP-mediated O-dealkylation compared to para-methoxy analogs [1]. This structural feature recommends CAS 873671-96-6 for comparative metabolic stability assessments in human liver microsome or hepatocyte assays, where it may serve as a metabolically more robust tool compound relative to 4-alkoxy-substituted benzimidazole sulfonamides.

Computational Chemistry and Docking Studies Leveraging CB7 Structural Data

The availability of a high-resolution ALDH3A1 co-crystal structure with CB7 (PDB 4L2O, 1.94 Å) [2] enables direct computational modeling of CAS 873671-96-6 in the ALDH3A1 active site. Its distinct steric and electronic features relative to CB7 offer a valuable test case for validating docking scoring functions and molecular dynamics simulations of ligand–ALDH interactions, particularly for exploring the role of the ethyl substituent in modulating binding pose and residence time.

Quote Request

Request a Quote for 1-(5-Ethyl-2-methoxyphenyl)sulfonyl-2-methylbenzimidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.